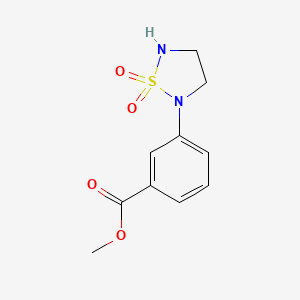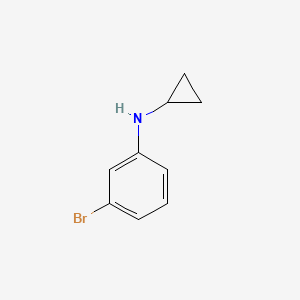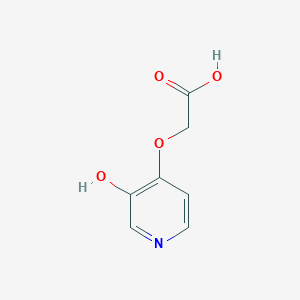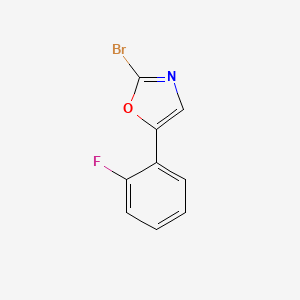![molecular formula C20H27NO5 B12954556 Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)
Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate, with the chemical formula C26H26N2O2S, is a fascinating compound that combines structural elements from various chemical classes. Let’s break it down:
Cis-Tert-Butyl: Refers to the tert-butyl group (t-Bu) in a cis configuration.
2-(2-(Benzyloxy)-2-Oxoethyl): Contains a benzyloxy group (CHCHO) attached to a ketone (C=O) via an ethyl linker.
Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate: Combines a tetrahydrofuran ring (furo[2,3-c]) fused with a pyrrole ring, bearing a carboxylate group (COO).
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific data on industrial production methods, researchers typically achieve its synthesis through multistep reactions. Some key steps include:
Ketone Formation: Start by synthesizing the ketone precursor, possibly via an oxidation reaction.
Benzyloxylation: Introduce the benzyloxy group using benzyl chloride or a similar reagent.
Ring Formation: Construct the tetrahydrofuran and pyrrole rings, followed by carboxylation.
Chemical Reactions Analysis
Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate can participate in various reactions:
Oxidation: It may undergo oxidation at the ketone group.
Reduction: Reduction of the ketone or carboxylate could occur.
Substitution: The benzyloxy group is susceptible to substitution reactions.
Common Reagents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH), and various acids or bases.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
This compound finds applications in diverse fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: Evaluated for pharmacological effects.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its unique combination of structural features sets it apart. Researchers often compare it to related heterocyclic compounds.
Properties
Molecular Formula |
C20H27NO5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
tert-butyl (3aR,6aR)-2-(2-oxo-2-phenylmethoxyethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C20H27NO5/c1-20(2,3)26-19(23)21-11-15-9-16(25-17(15)12-21)10-18(22)24-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3/t15-,16?,17+/m1/s1 |
InChI Key |
BRZWZXRIFUSUPE-SKQWJGTPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


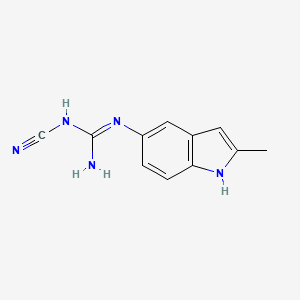

![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)

![5-Bromo-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12954512.png)
